1,8-Dimethoxy-9,10-diphenylanthracene
Description
Structure
3D Structure
Properties
CAS No. |
80034-49-7 |
|---|---|
Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1,8-dimethoxy-9,10-diphenylanthracene |
InChI |
InChI=1S/C28H22O2/c1-29-23-17-9-15-21-25(19-11-5-3-6-12-19)22-16-10-18-24(30-2)28(22)26(27(21)23)20-13-7-4-8-14-20/h3-18H,1-2H3 |
InChI Key |
XPYFGBJIJSCWOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=C3C(=C2C4=CC=CC=C4)C=CC=C3OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 1,8 Dimethoxy 9,10 Diphenylanthracene and Analogues
Synthetic Routes to the 1,8-Dimethoxyanthracene (B13136573) Core
The formation of the 1,8-dimethoxyanthracene scaffold is a critical initial phase in the synthesis of the target molecule. The primary approach involves the modification of a pre-existing anthraquinone (B42736) skeleton, which is a common and commercially available starting material.
Reductive Transformations of 1,8-Dimethoxyanthraquinone (B191110)
A prevalent and efficient method for the synthesis of 1,8-dimethoxyanthracene is the reduction of 1,8-dimethoxyanthraquinone. This transformation removes the carbonyl functionalities at the 9 and 10 positions, thereby generating the aromatic anthracene (B1667546) core. Various reducing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and outcomes.
Commonly, a two-step process is utilized where 1,8-dihydroxyanthraquinone is first methylated to yield 1,8-dimethoxyanthraquinone. This precursor is then subjected to reduction. Reagents such as zinc dust in an alkaline or acidic medium, or sodium borohydride (B1222165) in the presence of a Lewis acid, have been effectively used for this reduction. mdpi.com For instance, the reduction of 1,8-dimethoxyanthraquinone with zinc and aqueous ammonia (B1221849) can yield a mixture of 1,8-dimethoxyanthracene and 4,5-dimethoxy-9(10H)-anthracenone. mdpi.com The use of tin(II) chloride in hydrochloric acid and acetic acid can selectively produce the tautomeric 1,8-dimethoxy-9-hydroxyanthracene. mdpi.com The outcome of the reduction can be sensitive to the substituents present on the anthraquinone ring. For example, the reduction of 1,4-, 1,5-, and 1,8-dimethoxyanthraquinones with lithium aluminum hydride tends to proceed to the anthrone (B1665570) stage. mdpi.com
A general representation of this reductive transformation is depicted below:
Scheme 1: General reduction of 1,8-dimethoxyanthraquinone to 1,8-dimethoxyanthracene.
Strategies for Introducing Methoxy (B1213986) Substituents onto the Anthracene Skeleton
While the reduction of a pre-functionalized anthraquinone is a common route, strategies for the direct introduction of methoxy groups onto an unsubstituted or differently substituted anthracene skeleton are also of interest in synthetic organic chemistry. These methods can be broadly categorized into nucleophilic and electrophilic substitution reactions.
Nucleophilic aromatic substitution can be employed to introduce methoxy groups by reacting a halo-anthracene derivative with a methoxide (B1231860) source, often in the presence of a copper catalyst. This approach is particularly useful when the anthracene core is substituted with electron-withdrawing groups that activate the ring towards nucleophilic attack.
Electrophilic substitution reactions to directly introduce a methoxy group onto the anthracene core are less common due to the high reactivity of the anthracene ring system, which often leads to reactions at the more reactive 9 and 10 positions. nih.govnumberanalytics.com However, by blocking the 9 and 10 positions, electrophilic substitution can be directed to other positions on the terminal rings. The introduction of electron-donating groups, such as methoxy substituents, generally proceeds through the functionalization of precursors bearing hydroxyl groups. For instance, the methylation of dihydroxyanthracenes or dihydroxyanthraquinones is a standard procedure. nih.gov
Introduction of Phenyl Substituents at the 9,10-Positions
Once the 1,8-dimethoxyanthracene core is obtained, the next critical step is the introduction of phenyl groups at the 9 and 10 positions. This is typically achieved through carbon-carbon bond-forming reactions, with metal-catalyzed cross-coupling and Grignard reagent-mediated arylations being the most prominent methods.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of aryl-aryl bonds. globethesis.comnih.gov In the context of synthesizing 1,8-dimethoxy-9,10-diphenylanthracene, this reaction would typically involve the coupling of a 9,10-dihalo-1,8-dimethoxyanthracene intermediate with phenylboronic acid in the presence of a palladium catalyst and a base.
The synthesis of the dihalo-anthracene precursor can be achieved through the halogenation of the 1,8-dimethoxyanthracene core. The subsequent Suzuki-Miyaura coupling provides a versatile route to introduce a variety of aryl and heteroaryl groups at the 9 and 10 positions. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. researchgate.netmdpi.com
A typical Suzuki-Miyaura coupling reaction is outlined below:
Scheme 2: Suzuki-Miyaura coupling for the synthesis of 9,10-diphenylanthracene (B110198) derivatives.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |
| 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/THF/H₂O | Good |
| 1,3-Dibromobenzene | Phenylboronic acid | ARF-Pd | Na₂CO₃ | DMF | 90% |
The data in this table is based on the synthesis of 9,10-diphenylanthracene and its analogues and serves as an illustrative example of the reaction conditions. globethesis.combeilstein-journals.org
Grignard Reagent-Mediated Arylation Processes
An alternative and classical approach to introduce phenyl groups is through the reaction of an appropriate anthracene precursor with a phenyl Grignard reagent, such as phenylmagnesium bromide. This method can be applied to 1,8-dimethoxyanthraquinone, where the Grignard reagent adds to the carbonyl groups. Subsequent dehydration and aromatization steps would then lead to the formation of the 9,10-diphenylanthracene core.
This method is advantageous due to the ready availability of Grignard reagents. However, it can sometimes be limited by side reactions and the need for specific reaction conditions to control the addition and subsequent transformations.
Alternative Synthetic Approaches (e.g., from Epoxyanthracene Derivatives)
An alternative pathway for the synthesis of 9,10-diphenylanthracene derivatives involves the use of epoxyanthracene precursors. For instance, 9,10-diphenyl-9,10-dihydro-9,10-epoxyanthracene can be reduced to 9,10-diphenylanthracene. A reported method for this transformation utilizes triethylsilane and trifluoroacetic acid in dichloromethane. beilstein-journals.org This approach offers a different disconnection for the synthesis of the target molecule and can be advantageous in certain synthetic strategies.
The reaction proceeds as follows:
Scheme 3: Synthesis of 9,10-diphenylanthracene from an epoxyanthracene derivative.
| Precursor | Reagents | Solvent | Yield |
| 9,10-Diphenyl-9,10-dihydro-9,10-epoxyanthracene | Triethylsilane, Trifluoroacetic acid | Dichloromethane | 94% |
This table illustrates the reaction conditions for the reduction of an epoxyanthracene derivative to a 9,10-diphenylanthracene. beilstein-journals.org
Post-Synthetic Modification and Derivatization Strategies of this compound
Post-synthetic modification of the this compound core is a versatile approach to enhance its intrinsic properties and introduce new functionalities. These strategies are broadly categorized into modifications that enhance photostability, tune electronic properties, and enable specific chemical reactions.
Alkyl Chain Bridging for Photostability Enhancement
While direct evidence for alkyl chain bridging specifically on this compound to enhance photostability is not extensively documented in readily available literature, the concept is a well-established strategy for improving the robustness of polycyclic aromatic hydrocarbons. The photodegradation of anthracene derivatives can occur through various pathways, including photodimerization. For disubstituted anthracenes with bulky groups at the 9- and 10-positions, such as diphenylanthracene derivatives, photodimerization is often sterically hindered. However, other photo-oxidative processes can still lead to degradation.
Further Functionalization of Phenyl Moieties for Electronic Property Tuning
The electronic properties of this compound can be precisely modulated by the introduction of various functional groups onto the peripheral phenyl rings. The non-conjugated nature of the phenyl substituents relative to the anthracene core means that their electronic influence is primarily inductive. However, these modifications can still lead to significant changes in the molecule's redox potentials, ionization potential, and electron affinity. researchgate.net
For instance, the attachment of electron-donating groups (EDGs) such as alkyl or alkoxy moieties to the para-positions of the phenyl rings can increase the electron density of the molecule, leading to a lower ionization potential and a destabilization of the highest occupied molecular orbital (HOMO). Conversely, the introduction of electron-withdrawing groups (EWGs) like cyano or nitro groups can lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby increasing the electron affinity. researchgate.net The strategic placement of these substituents allows for the fine-tuning of the energy levels to match the requirements of specific electronic applications, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Table 1: Effect of Phenyl Substituents on the Electronic Properties of Diphenylanthracene Derivatives (Illustrative)
| Substituent on Phenyl Ring | Electronic Nature | Expected Effect on HOMO | Expected Effect on LUMO | Potential Application |
| -OCH₃ | Electron-Donating | Increase | Minimal Change | Hole-Transporting Materials |
| -CH₃ | Electron-Donating | Slight Increase | Minimal Change | Host Materials in OLEDs |
| -H | Neutral | Baseline | Baseline | Blue Emitters |
| -CN | Electron-Withdrawing | Minimal Change | Decrease | Electron-Transporting Materials |
| -NO₂ | Strongly Electron-Withdrawing | Minimal Change | Significant Decrease | n-type Semiconductors |
This table is illustrative and the actual effects can be influenced by the position of the substituent and other structural features.
Formation of Endoperoxide Derivatives
A characteristic reaction of anthracene and its derivatives, including this compound, is the [4+2] cycloaddition with singlet oxygen to form endoperoxides. This reaction is typically initiated by photosensitization, where a sensitizer (B1316253) absorbs light and transfers energy to molecular oxygen, generating the highly reactive singlet oxygen. The singlet oxygen then reacts across the 9- and 10-positions of the anthracene core to form a peroxide bridge.
The formation of the endoperoxide disrupts the aromaticity of the central anthracene ring, leading to significant changes in the molecule's photophysical properties, including the quenching of fluorescence. This process is often reversible, with the endoperoxide thermally decomposing to regenerate the parent anthracene derivative and release singlet oxygen. This reversible oxygen storage and release capability has led to the investigation of diphenylanthracene endoperoxides in applications such as singlet oxygen delivery for photodynamic therapy. The presence of electron-donating methoxy groups at the 1- and 8-positions is expected to influence the rate of both the formation and the thermal decomposition of the endoperoxide.
Advanced Methodologies for Compound Isolation and Purity Assessment
The synthesis of this compound and its analogues often results in a mixture of the desired product, unreacted starting materials, and byproducts. The isolation of the target compound in high purity is crucial for its subsequent use in research and technological applications, as impurities can significantly impact its photophysical and electronic properties.
Advanced chromatographic techniques are the cornerstone of purification for this class of compounds. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a common initial purification step. mdpi.com For more challenging separations, preparative high-performance liquid chromatography (HPLC) offers superior resolution. sielc.com Reverse-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating nonpolar compounds like diphenylanthracene derivatives. sielc.com
The assessment of purity is typically achieved using a combination of analytical techniques. Analytical HPLC coupled with a diode-array detector (DAD) is a powerful tool for purity determination. uci.edu The DAD allows for the acquisition of UV-Vis spectra across the chromatographic peak, enabling the assessment of peak purity by comparing spectra at different points within the peak. A consistent spectrum across the peak is a strong indicator of a pure compound.
Spectroscopic methods are indispensable for both structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure and can reveal the presence of impurities through extraneous signals. Mass spectrometry (MS) confirms the molecular weight of the compound and can help identify any byproducts. The combination of these techniques provides a comprehensive evaluation of the purity of the synthesized this compound derivatives.
Table 2: Advanced Methodologies for Isolation and Purity Assessment
| Technique | Purpose | Principle | Key Advantages for this compound |
| Preparative HPLC | Isolation and Purification | Differential partitioning of components between a stationary and mobile phase under high pressure. | High resolution for separating closely related analogues and isomers. |
| Analytical HPLC-DAD | Purity Assessment | Separation of components followed by UV-Vis detection across a range of wavelengths. | Quantitative purity determination and detection of co-eluting impurities. |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation and Purity Assessment | Probing the magnetic properties of atomic nuclei to determine the chemical environment of atoms. | Unambiguous structural confirmation and detection of proton- or carbon-containing impurities. |
| Mass Spectrometry (MS) | Molecular Weight Determination | Ionization of molecules and separation based on their mass-to-charge ratio. | Confirmation of the expected molecular weight and identification of potential byproducts. |
Electrochemical Behavior and Redox Chemistry of 1,8 Dimethoxy 9,10 Diphenylanthracene
Cyclic Voltammetry and Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of chemical species. For aromatic hydrocarbons like DPA, CV reveals the potentials at which the molecule can be oxidized and reduced, providing insights into its electronic structure and stability of its charged species.
Studies on 9,10-diphenylanthracene (B110198) (DPA) have shown that it undergoes reversible one-electron oxidation and reduction processes. In a suitable solvent and supporting electrolyte, such as methylene (B1212753) chloride or liquid sulfur dioxide, DPA can be oxidized to its radical cation (DPA•+) and further to a dication (DPA2+). utexas.edu Similarly, in aprotic solvents like dimethylformamide (DMF), DPA can be reduced in two successive one-electron steps to form a stable radical anion (DPA•−) and a less stable dianion (DPA2−). utexas.edu
The presence of electron-donating methoxy (B1213986) groups at the 1 and 8 positions of the anthracene (B1667546) core in 1,8-dimethoxy-9,10-diphenylanthracene is expected to lower the oxidation potential compared to DPA, making it easier to remove an electron. Conversely, the reduction potential would be expected to become more negative, making it more difficult to add an electron. This is a general trend observed in substituted aromatic systems. The stability of the resulting radical ions would also be influenced by these substituents.
Below is a table summarizing the typical electrochemical data for 9,10-diphenylanthracene, which serves as a reference for understanding the behavior of its dimethoxy derivative.
| Compound | Redox Process | Potential (V vs. SCE) | Solvent/Electrolyte | Reversibility |
| 9,10-Diphenylanthracene | Oxidation (DPA -> DPA•+) | +1.32 | CH2Cl2 / TBAP | Reversible |
| 9,10-Diphenylanthracene | Oxidation (DPA•+ -> DPA2+) | +1.76 | CH2Cl2 / TBAP | Reversible |
| 9,10-Diphenylanthracene | Reduction (DPA -> DPA•−) | -1.94 | DMF / TBAI | Reversible |
| 9,10-Diphenylanthracene | Reduction (DPA•− -> DPA2−) | -2.55 | DMF / TBAI | Irreversible |
Data compiled from various sources. Potentials are approximate and can vary with experimental conditions.
Mechanisms of Electron Transfer and Radical Ion Generation
The electron transfer processes for DPA are generally stepwise one-electron events. The generation of the radical cation (DPA•+) and dication (DPA2+) occurs at the anode, while the radical anion (DPA•−) and dianion (DPA2−) are formed at the cathode. The stability of these radical ions is a crucial factor in their electrochemical behavior. The radical anion of DPA is known to be quite stable in aprotic solvents, allowing for its characterization by techniques such as electron spin resonance (ESR) spectroscopy. utexas.edu The stability of the radical cation has also been demonstrated, particularly in non-nucleophilic solvents like liquid sulfur dioxide. utexas.edu
For this compound, the electron-donating methoxy groups are expected to stabilize the radical cation through resonance effects, potentially leading to a more stable oxidized species compared to DPA. The mechanism of electron transfer would still be expected to be a stepwise process, with the initial formation of the radical cation upon oxidation and the radical anion upon reduction. The generation of these species can be achieved electrochemically or through photoinduced electron transfer (PET) processes. researchgate.net
Quantitative Correlation Between Electrochemical Potentials and Molecular Orbital Theory
A strong correlation exists between the experimentally determined electrochemical potentials and the theoretically calculated molecular orbital energies. The oxidation potential is related to the energy of the Highest Occupied Molecular Orbital (HOMO), while the reduction potential is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic hydrocarbons, a linear relationship between the half-wave potentials and the calculated HMO (Hückel Molecular Orbital) energies is well-established.
For DPA, the half-wave potential for its reduction to the radical anion has been shown to be in good agreement with that calculated by molecular orbital theory. utexas.edu Density Functional Theory (DFT) calculations on DPA have been used to investigate its electronic structure in both neutral and ionic states, providing insights into properties like ionization potential and electron affinity, which are directly related to the electrochemical potentials. researchgate.net
In the case of this compound, the addition of methoxy groups will raise the energy of the HOMO, which corresponds to a lower oxidation potential. The LUMO energy is also likely to be affected, which would alter the reduction potential. These changes can be quantitatively predicted using computational methods like DFT, allowing for a theoretical estimation of the electrochemical gap (the difference between the LUMO and HOMO energies), which is an important parameter for optoelectronic applications.
Electrochemical Pathways Leading to Electroluminescence
Electrochemiluminescence (ECL) or electrogenerated chemiluminescence is a process where light is emitted from species generated at electrodes. For aromatic hydrocarbons like DPA, ECL can be generated through the annihilation reaction of the electrochemically generated radical cation and radical anion. nih.gov
The process can be summarized by the following steps:
Electrochemical Generation of Radicals:
At the anode: DPA → DPA•+ + e−
At the cathode: DPA + e− → DPA•−
Electron Transfer and Excitation (Annihilation):
DPA•+ + DPA•− → ¹DPA* + DPA
DPA•+ + DPA•− → ³DPA* + DPA
Light Emission:
¹DPA* → DPA + hν (fluorescence)
³DPA* + ³DPA* → ¹DPA* + DPA (triplet-triplet annihilation) followed by fluorescence.
DPA is known to be an efficient blue-emitting material in electroluminescent devices. researchgate.net The efficiency of the ECL process is dependent on the stability of the radical ions and the energetics of the electron transfer reaction. The reaction enthalpy, which can be estimated from the half-wave potentials of oxidation and reduction, should be sufficient to populate the excited singlet state of the emitter. nih.gov
Detailed Scientific Literature on the Reaction Mechanisms of this compound Remains Limited
Following a comprehensive search of scientific literature, it has been determined that specific research detailing the photochemical and chemiluminescent reaction mechanisms of this compound is not extensively available. The provided outline requires a deep dive into specific reactions such as photooxygenation, endoperoxide formation and stability, and its role as an emitter in peroxyoxalate chemiluminescence systems.
While there is a substantial body of research on the parent compound, 9,10-diphenylanthracene (DPA), and other derivatives such as 9,10-dibutoxyanthracene and 1,4-dimethoxy-9,10-diphenylanthracene, this information cannot be directly extrapolated to the 1,8-dimethoxy isomer. The position of the methoxy groups on the anthracene core significantly influences the electronic properties, steric environment, and, consequently, the reactivity and stability of the molecule and its intermediates, including endoperoxides.
Key areas where specific data for this compound is not present in the available search results include:
Reaction Mechanisms and Chemical Transformations of 1,8 Dimethoxy 9,10 Diphenylanthracene
Other Significant Chemical Transformations (e.g., acid-catalyzed decomposition)
Information regarding the specific acid-catalyzed decomposition of 1,8-Dimethoxy-9,10-diphenylanthracene is limited in the available literature. However, the general reactivity of anthracene (B1667546) and its derivatives under acidic conditions can provide insight into potential transformations. Anthracene derivatives can undergo various reactions in the presence of acids, which often act as catalysts.
For instance, studies on related dimethoxyanthracene derivatives have shown the possibility of acid-catalyzed exchange reactions. These reactions can involve the substitution of the methoxy (B1213986) groups with other nucleophiles present in the reaction medium. The protonation of the methoxy group by the acid would make it a better leaving group (methanol), facilitating nucleophilic attack on the aromatic ring.
Furthermore, strong acids can catalyze the oxidation of the anthracene core. Research has demonstrated a significant acid-catalyzed effect in the six-electron oxidation of anthracene to anthraquinone (B42736) in the presence of a manganese(III)-aqua complex and triflic acid acs.org. The rate of this oxidation reaction was found to increase linearly with the concentration of the acid acs.org. While this is an oxidation reaction and not a decomposition in the traditional sense, it highlights the role of acid in promoting electron transfer from the anthracene ring system.
It is also conceivable that under harsh acidic conditions, cleavage of the methoxy groups could occur, leading to the formation of the corresponding dihydroxyanthracene derivative. The synthesis of 1,8-dihydroxy-9,10-dihydroanthracene has been achieved from 1,8-dihydroxy-9,10-anthraquinone through steps including methylation and subsequent demethylation, indicating that the methoxy groups can be cleaved under certain reaction conditions jlu.edu.cn.
A summary of potential acid-catalyzed transformations for anthracene derivatives is presented in the table below.
| Transformation Type | Description | Potential Reactants | Potential Products |
| Ether Cleavage | Protonation of the methoxy group followed by nucleophilic attack, leading to demethylation. | Strong acids (e.g., HBr, HI) | 1,8-Dihydroxy-9,10-diphenylanthracene |
| Electrophilic Substitution | Protonation of the aromatic ring can activate it towards or deactivate it from further electrophilic attack, depending on the conditions. | Electrophiles in acidic media | Substituted anthracene derivatives |
| Oxidation | Acid can facilitate the removal of electrons from the anthracene nucleus, leading to oxidation products. | Oxidizing agents in acidic media | Anthraquinone derivatives |
Based on a thorough review of the available scientific literature, there is insufficient specific data regarding the advanced applications of This compound in the fields of Organic Light-Emitting Diodes (OLEDs) and organic semiconductors to fully address the detailed outline provided.
Research and performance metrics are more readily available for the parent compound, 9,10-diphenylanthracene (B110198) (DPA), and its other derivatives. The introduction of methoxy groups at the 1 and 8 positions significantly alters the molecule's electronic and steric properties, meaning data from DPA or other analogues cannot be directly extrapolated to accurately describe this compound.
Consequently, a scientifically accurate and detailed article strictly adhering to the requested subsections on its use as a blue emitter, host material, its charge transport characteristics, and potential in Organic Field-Effect Transistors (OFETs) cannot be generated at this time due to the lack of specific published research findings for this particular compound. The compound is mentioned in patent literature for applications in force-responsive polymers, but detailed studies on its optoelectronic properties are not publicly available.
Advanced Applications and Functional Materials Incorporating 1,8 Dimethoxy 9,10 Diphenylanthracene
Scintillator Materials for Radiation Detection
Organic scintillators are crucial for the detection of ionizing radiation, particularly for distinguishing between neutrons and gamma rays, a critical capability in nuclear non-proliferation and security applications. mdpi.com The performance of these materials is largely dependent on their light yield and the temporal profile of the light pulses they produce upon interaction with radiation.
The parent compound, 9,10-diphenylanthracene (B110198) (DPA), is a highly promising organic scintillator for fast-neutron detection. mdpi.com It exhibits a high light yield and excellent thermal stability, with a melting point over 120 °C higher than that of the commonly used stilbene. mdpi.com DPA's effectiveness stems from its high hydrogen content, which allows for efficient neutron detection via proton recoil, and its ability to discriminate between neutrons and gamma rays through pulse shape discrimination (PSD). mdpi.com
While direct studies on 1,8-Dimethoxy-9,10-diphenylanthracene as a scintillator are not prominent, the introduction of methoxy (B1213986) groups could potentially influence its scintillation properties. Alkoxy substitutions are known to affect the electronic and photophysical characteristics of aromatic systems, which may, in turn, alter the light yield and scintillation efficiency. Further research is necessary to fully elucidate the impact of the 1,8-dimethoxy substitution pattern on the performance of DPA-based scintillators for neutron and gamma-ray detection.
Pulse shape discrimination (PSD) is a technique that differentiates between particle types based on the decay characteristics of the scintillation pulse. pnnl.gov In organic scintillators, interactions with neutrons (producing recoil protons) and gamma rays (producing recoil electrons) lead to different ratios of prompt and delayed fluorescence, resulting in distinguishable pulse shapes. pnnl.gov DPA has demonstrated excellent neutron/gamma discrimination capabilities. mdpi.comresearchgate.net
The light yield of a scintillator is a measure of its efficiency in converting the energy of incident radiation into light. DPA has been reported to have a high light yield, in some cases up to 20,000 photons/MeV. researchgate.net The substitution with methoxy groups on the anthracene (B1667546) core could modulate the light yield of this compound. These substitutions can influence the energy levels of the molecule and the efficiency of radiative decay pathways. A comparative study of the light yield and PSD performance of various substituted DPAs would provide valuable insights into the structure-property relationships governing their scintillation behavior.
| Scintillator | Light Yield (photons/MeV) | Principal Application | Reference |
|---|---|---|---|
| 9,10-Diphenylanthracene (DPA) | Up to 20,000 | Fast Neutron Detection | researchgate.net |
| Stilbene | 16,000 | Neutron/Gamma Discrimination | elsevierpure.com |
| Anthracene | 20,100 | Neutron/Gamma Discrimination | elsevierpure.com |
| p-Terphenyl | 19,400 | Neutron/Gamma Discrimination | elsevierpure.com |
Chemiluminescent Systems and Self-Contained Light Sources
Chemiluminescence is the emission of light from a chemical reaction. 9,10-Diphenylanthracene and its derivatives are well-known for their use as sensitizers in chemiluminescent systems, most notably in glow sticks. wikipedia.org In these systems, a high-energy intermediate, often a 1,2-dioxetane (B1211799) derivative, is generated from the reaction of an oxalate (B1200264) ester with hydrogen peroxide. The decomposition of this intermediate transfers energy to the DPA molecule, exciting it to a singlet state, which then emits light upon returning to the ground state. The color of the emitted light is characteristic of the fluorescence of the sensitizer (B1316253). DPA itself is used to produce blue light. wikipedia.org
Research on the chemiluminescence of the closely related isomer, 1,4-dimethoxy-9,10-diphenylanthracene, from its endoperoxide demonstrates the involvement of alkoxy-substituted DPAs in light-emitting chemical reactions. nih.gov It is highly probable that this compound would also function as an efficient emitter in a peroxyoxalate chemiluminescence system. The methoxy groups, being electron-donating, could potentially shift the emission wavelength, offering a means to tune the color of the chemiluminescence. This tunability is a key area of research in the development of new self-contained light sources with a wide range of colors.
Two-Photon Absorption Active Fluorescent Dyes
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to its excitation to a higher energy state. This phenomenon has significant advantages in applications such as high-resolution 3D imaging and photodynamic therapy due to the use of longer wavelength excitation light, which allows for deeper tissue penetration and reduced photodamage. korea.ac.kr
The TPA properties of fluorescent dyes are strongly influenced by their molecular structure. Studies on various 9,10-disubstituted anthracene derivatives have shown that the introduction of donor and acceptor groups can significantly enhance their two-photon absorption cross-sections. korea.ac.krnih.gov For instance, the introduction of donor groups at the 9,10-positions of a 2,6-bis(p-dihexylaminostyryl)anthracene core led to a parallel increase in the maximum two-photon absorption cross-section. korea.ac.kr
| Compound | Maximum TPA Cross-Section (GM) | Wavelength (nm) | Reference |
|---|---|---|---|
| 2,6-Bis(p-dihexylaminostyryl)anthracene | 740 - 1,100 | 800 - 960 | korea.ac.kr |
| Donor-substituted 2,6-Bis(p-dihexylaminostyryl)anthracene | Up to 3,940 | 780 - 960 | nih.gov |
| Acceptor-substituted 2,6-Bis(p-dihexylaminostyryl)anthracene | Up to 3,940 | 780 - 960 | nih.gov |
Materials with Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation, third-harmonic generation, and optical limiting. These materials are essential for a range of photonic and optoelectronic applications. The NLO response of a molecule is intimately linked to its electronic structure, particularly the presence of polarizable π-electron systems and donor-acceptor groups. rsc.orgnih.gov
Anthracene derivatives, with their extended π-conjugated systems, are promising candidates for NLO materials. rsc.orgnih.govrsc.orgresearchgate.net Research has shown that the NLO properties of these compounds can be tuned by modifying their molecular structure, for example, by extending the π-bridge or by introducing suitable donor and acceptor groups. rsc.orgnih.govresearchgate.net The introduction of methoxy groups at the 1 and 8 positions of DPA would likely enhance its third-order NLO susceptibility due to the electron-donating nature of the alkoxy groups, which can increase the molecular polarizability. A systematic study of the NLO properties of this compound would be necessary to quantify its NLO response and assess its potential for applications in areas like all-optical switching and optical limiting.
Photoinitiator Systems in Polymerization
Photoinitiators are molecules that, upon absorption of light, generate reactive species (free radicals or cations) that can initiate a polymerization reaction. Anthracene derivatives have been investigated as photoinitiators or sensitizers for both free radical and cationic polymerization. radtech2020.comresearchgate.net They can be particularly useful in UV-LED curing applications where the narrow emission wavelengths of the light source require photoinitiators with well-matched absorption spectra. radtech2020.com
Emerging Applications in Advanced Optoelectronics and Photonics
Extensive research into the applications of 9,10-diphenylanthracene (DPA) and its derivatives in optoelectronics and photonics has revealed their significant potential. However, specific research detailing the emerging applications of This compound in these advanced fields is not available in the current body of scientific literature.
The parent compound, 9,10-diphenylanthracene, is a well-studied molecular organic semiconductor known for its use in blue organic light-emitting diodes (OLEDs). wikipedia.org Modifications to the DPA backbone, including substitutions on the phenyl rings and the anthracene core, have been explored to tune its photophysical and electroluminescent properties. semanticscholar.orgresearchgate.net For instance, derivatives with substitutions at the 9,10 para positions on the phenyl rings have been synthesized and investigated for their potential in light-emitting devices. semanticscholar.orgresearchgate.net
Despite the investigation of various DPA derivatives, there is a notable absence of studies focused on the 1,8-dimethoxy substituted variant. Consequently, there are no detailed research findings or data tables available to report on its specific performance or applications in advanced optoelectronics and photonics. Further research is required to synthesize and characterize this compound to determine its photophysical properties and evaluate its potential for use in these emerging technological fields.
Polymorphism and Crystal Engineering of 1,8 Dimethoxy 9,10 Diphenylanthracene and Analogues
Characterization of Crystalline Polymorphs and their Structural Variations
The polymorphism of 9,10-diphenylanthracene (B110198) (DPA) is characterized by the existence of at least three forms—α, β, and γ—which differ in their molecular packing and crystal morphology. mdpi.com The α-form is known to be the most thermodynamically stable. mdpi.com The various polymorphs can be selectively obtained by controlling the crystallization conditions, such as the growth method (solution, melt, or sublimation) and the use of chemical additives. mdpi.comacs.org
Two prominent polymorphs are frequently characterized based on their growth method: one obtained from a melt-growth process (DPA-Melt) and another from a solution-growth process (DPA-Solution). mdpi.com The DPA-Melt crystal exhibits a P21/n crystal structure, whereas the DPA-Solution crystal possesses a C2/c structure. mdpi.com These structural differences lead to distinct spatial conformations of the DPA molecules. For instance, the dihedral angle between the phenyl side groups and the central anthracene (B1667546) skeleton is approximately 90° in the melt-grown polymorph but is reduced to around 67° in the solution-grown form. mdpi.com These variations in molecular conformation and packing are fundamental to the differing physical properties observed between the polymorphs.
Single-Crystal X-ray Diffraction Analysis of Molecular Packing and Lattice Parameters
Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of molecules within a crystal lattice. For the analogues of 1,8-Dimethoxy-9,10-diphenylanthracene, such as DPA, XRD analysis provides detailed data on unit cell dimensions, space group symmetry, and molecular packing.
The crystallographic parameters for two well-characterized DPA polymorphs, derived from melt and solution growth methods, highlight their structural divergence. mdpi.comresearchgate.net The DPA-Melt polymorph crystallizes in the monoclinic P21/n space group, while the DPA-Solution polymorph crystallizes in the monoclinic C2/c space group. mdpi.com The unit cell of the melt-grown crystal is larger, resulting in a less dense molecular packing and a lower calculated density compared to the solution-grown crystal. mdpi.com
Detailed crystallographic data for these two polymorphs are presented below. researchgate.net
| Parameter | DPA-Melt | DPA-Solution |
| Formula | C₂₆H₁₈ | C₂₆H₁₈ |
| Formula Weight | 330.41 g/mol | 330.41 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | C2/c |
| a (Å) | 9.060(2) | 11.218(2) |
| b (Å) | 21.090(4) | 13.593(3) |
| c (Å) | 9.770(2) | 12.028(2) |
| β (º) | 100.95(3) | 112.98(3) |
| Volume (ų) | 1832.0(7) | 1686.0(6) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.211 | 1.239 |
Table 1: Crystallographic data for the melt-grown and solution-grown polymorphs of 9,10-diphenylanthracene. researchgate.net
Impact of Solid-State Packing on Optical and Electronic Properties
The specific arrangement of molecules in the solid state, as defined by the crystalline polymorph, has a profound impact on the material's optical and electronic properties. Different packing motifs alter the degree of intermolecular electronic coupling, which in turn influences fluorescence and charge transport characteristics.
In the case of 9,10-diphenylanthracene (DPA), the structural differences between the melt-grown (P21/n) and solution-grown (C2/c) polymorphs lead to distinct photophysical behaviors. mdpi.com The DPA-Solution crystal exhibits fluorescence at a longer wavelength (468 nm) compared to the DPA-Melt crystal (454 nm). mdpi.com This red-shift is also observed in the excitation spectra, indicating that the different molecular packing in the C2/c structure alters the electronic energy levels of the material. mdpi.com
| Property | DPA-Melt (P2₁/n) | DPA-Solution (C2/c) |
| Excitation Bands | ~331, 348, 367, 387 nm | ~335, 353, 372, 396 nm |
| Strongest Emission Wavelength | ~454 nm | ~468 nm |
| Thermal Stability | Lower | Higher |
Table 2: Comparison of optical and thermal properties for DPA polymorphs. mdpi.com
Furthermore, the thermal stability is also affected by the crystal packing; the denser DPA-Solution polymorph shows better thermal stability than the DPA-Melt form. mdpi.com Crystal engineering through co-crystallization can further tune these properties. For example, a co-crystal of DPA with pyrene (B120774) exhibits a high photoluminescence quantum yield (PLQY) of 51%. mdpi.comresearchgate.net A novel orthorhombic polymorph of DPA, designated δ-DPA, demonstrated a PLQY of 52%. acs.org
Controlled Crystal Growth Methodologies
The ability to control crystal growth is fundamental to crystal engineering, as it allows for the selective crystallization of desired polymorphs. Various methodologies have been successfully employed to grow high-quality single crystals of DPA and its analogues.
Solution Growth : This is a common technique where crystals are grown from a saturated solution. For DPA, solvents such as toluene (B28343) and p-xylene (B151628) have been used to produce large, high-quality crystals. researchgate.net The process often involves slow evaporation of the solvent or gradual cooling of the solution to induce crystallization. researchgate.net
Melt Growth : This method involves crystallizing the material from its molten state. The vertical Bridgman method is a prominent melt-growth technique used for DPA, where the material is melted in a sealed ampoule and slowly cooled to form a large single crystal. researchgate.net This method has been shown to produce crystals with excellent scintillation properties. researchgate.net
Additive-Assisted Crystallization : This advanced technique involves introducing small amounts of other molecules (additives) during crystallization to influence the resulting polymorph. mdpi.comresearchgate.net For DPA, aromatic hydrocarbons like pyrene, perylene, anthracene, and tetracene have been used as additives. mdpi.com Tetracene, in particular, has proven effective in promoting the crystallization of metastable DPA polymorphs (β and γ-forms). mdpi.com The mechanism is believed to involve the additive inhibiting growth on specific crystal facets, thereby favoring the formation of alternative crystal structures. mdpi.comresearchgate.net
Co-crystallization Strategies for Tailored Material Properties
Co-crystallization is a powerful crystal engineering strategy that involves combining two or more different molecules in a single crystal lattice to create a new crystalline solid with tailored properties. This approach goes beyond simple polymorphism control and allows for the creation of materials with unique structural motifs and functionalities.
A notable example is the co-crystallization of 9,10-diphenylanthracene (DPA) with pyrene, which results in a stoichiometric co-crystal (PYR–DPA). mdpi.com This co-crystal features a distinct segregated layered molecular packing, with alternating layers of DPA and pyrene molecules. mdpi.comresearchgate.net
The molecular packing within the co-crystal is unique; the pyrene molecules adopt a herringbone motif, which is different from the π-stacked arrangement found in pure pyrene polymorphs. mdpi.comresearchgate.net This novel arrangement, stabilized by C-H···π interactions, leads to modified optoelectronic properties. The PYR–DPA co-crystal is highly luminescent, with a photoluminescence quantum yield of 51%, demonstrating how co-crystallization can be used to engineer materials with enhanced performance. mdpi.comresearchgate.net This strategy highlights a pathway to design functional materials by precisely controlling intermolecular interactions and solid-state architecture. mdpi.com
Conclusion and Future Research Perspectives
Synthesis of Key Research Findings for 1,8-Dimethoxy-9,10-diphenylanthracene
Direct and explicit research dedicated solely to this compound is limited in currently accessible scientific literature. However, a substantial body of research on the parent compound, 9,10-diphenylanthracene (B110198) (DPA), and other substituted anthracene (B1667546) derivatives allows for a scientifically grounded extrapolation of its expected properties and significance.
The DPA core is renowned for its high fluorescence quantum yield, making it a staple blue-light emitter in organic light-emitting diodes (OLEDs). The introduction of substituents onto the anthracene framework is a well-established strategy for fine-tuning its electronic and photophysical characteristics. Methoxy (B1213986) groups (–OCH₃), being electron-donating, are known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of aromatic systems. The placement of these groups at the 1 and 8 positions of the anthracene core is anticipated to induce significant steric and electronic effects.
Plausible Synthesis Route: While a definitive, published synthesis for this compound is not readily available, a plausible synthetic pathway can be constructed based on established organic chemistry principles and related literature. A potential route could commence with the methylation of 1,8-dihydroxy-9,10-anthraquinone to yield 1,8-dimethoxy-9,10-anthraquinone. researchgate.net Subsequent reduction of the quinone moiety would lead to the formation of the 1,8-dimethoxyanthracene (B13136573) core. Following this, a halogenation step, likely at the 9 and 10 positions, would yield a 9,10-dihalo-1,8-dimethoxyanthracene intermediate. The final step would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, with phenylboronic acid to introduce the phenyl groups at the 9 and 10 positions. A similar strategy has been employed for the synthesis of an anthracene-based zwitterion starting from 1,8-dibromo-4,5-dimethoxyanthracene.
Expected Photophysical Properties: The introduction of methoxy groups at the 1 and 8 positions is expected to modulate the photophysical properties of the DPA core. These electron-donating groups are likely to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent DPA. This is due to the raising of the HOMO energy level, thereby reducing the HOMO-LUMO gap. The steric hindrance introduced by the methoxy groups in proximity to the phenyl rings at the 9 and 10 positions could also influence the dihedral angle between the anthracene core and the phenyl substituents. This, in turn, can affect the extent of π-conjugation and, consequently, the photophysical properties.
Potential Applications: Given the luminescent properties of the DPA scaffold, this compound is a promising candidate for applications in organic electronics. The anticipated tuning of its emission color through the methoxy substituents could make it a valuable component in the development of new blue, blue-green, or even green-emitting materials for OLEDs. Furthermore, the solubility of the compound in organic solvents, potentially enhanced by the methoxy groups, would be advantageous for solution-based processing of thin-film devices.
Current Challenges and Unexplored Avenues in Research
The primary challenge in the research of this compound is the apparent lack of dedicated studies on its synthesis and characterization. This scarcity of data presents a significant hurdle to its applied development.
Synthetic Hurdles: The proposed multi-step synthesis, while plausible, may present its own set of challenges. The regioselectivity of the halogenation of 1,8-dimethoxyanthracene would need to be carefully controlled to ensure the desired 9,10-disubstituted product. Furthermore, optimizing the conditions for the cross-coupling reaction to achieve a high yield would be crucial for the practical utility of this synthetic route.
Lack of Experimental Data: Without experimental data, any discussion of the properties of this compound remains speculative. Key experimental parameters that are currently unknown include its precise absorption and emission spectra, fluorescence quantum yield, and electrochemical properties (HOMO/LUMO levels). This information is vital for assessing its true potential in electronic devices.
Unexplored Avenues: Several avenues of research for this compound remain completely unexplored. These include:
Detailed Photophysical Characterization: A thorough investigation of its photophysical properties in various solvents and in the solid state is necessary.
Electrochemical Analysis: Cyclic voltammetry studies are needed to determine its oxidation and reduction potentials, which are critical for designing efficient OLED device architectures.
Device Fabrication and Testing: The incorporation of this compound into prototype OLEDs to evaluate its electroluminescence performance, efficiency, and stability is a crucial next step.
Theoretical Modeling: While some theoretical studies on DPA exist, computational studies specifically on the 1,8-dimethoxy derivative could provide valuable insights into its electronic structure and predicted properties, guiding experimental efforts. researchgate.net
Promising Directions for Future Academic Inquiry and Applied Development
The future research landscape for this compound is rich with possibilities, spanning from fundamental organic synthesis to applied materials science.
Systematic Synthesis and Characterization: The most immediate and critical direction for future research is the development and reporting of a robust and scalable synthesis for this compound. This would be followed by its comprehensive characterization using standard analytical techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure.
Structure-Property Relationship Studies: Once the compound is readily available, systematic studies to elucidate the structure-property relationships are paramount. This would involve comparing its photophysical and electrochemical properties with those of the parent DPA and other positional isomers of dimethoxy-diphenylanthracene. Such studies will provide a deeper understanding of how substituent placement on the anthracene core influences its electronic behavior.
Advanced Materials for Optoelectronics: A significant area for applied development lies in its potential as an advanced material for optoelectronic devices. Future research should focus on:
Host and Emitter Materials in OLEDs: Investigating its performance as either a fluorescent emitter or a host material in OLEDs. Its properties could be tailored for specific color emission and improved device efficiency.
Organic Scintillators: The high light yield of DPA suggests that its derivatives could also be effective organic scintillators for radiation detection.
Fluorescent Probes: The sensitivity of the fluorescence of anthracene derivatives to their local environment could be exploited in the development of fluorescent probes for chemical sensing.
Computational Chemistry: In parallel with experimental work, computational studies using methods like Density Functional Theory (DFT) can play a predictive role. researchgate.net Theoretical calculations can help to understand the excited state properties, predict the emission wavelengths, and rationalize the observed experimental trends, thereby accelerating the design of new and improved materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
